5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide: is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an aminomethyl group and a phenyl ring attached to the thiadiazole core enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with aromatic carboxylic acids under acidic conditions to form the thiadiazole ring. The aminomethyl group can be introduced through subsequent reactions involving formaldehyde and amines.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, resulting in the formation of reduced thiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.
Scientific Research Applications
Biology: In biological research, 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine
- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Compared to these similar compounds, 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry.
Biological Activity
Overview
5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound characterized by a thiadiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and ligand in receptor binding studies. Its structural components, including the aminomethyl group and phenyl ring, enhance its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group facilitates hydrogen bonding with biological macromolecules, while the thiadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various observed biological effects, including anticancer and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Viability Studies : Compounds derived from 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 0.04 to 23.6 µM for different derivatives against breast cancer cell lines .
- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells without causing cell cycle arrest. This was demonstrated through fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential assessments .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : Studies indicate that derivatives with the 1,3,4-thiadiazole moiety show moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than standard antibiotics .
- Fungal Activity : The compound has also demonstrated antifungal properties against strains such as Aspergillus niger, suggesting its potential use in treating fungal infections .
Case Studies
- Cytotoxicity in Cancer Cells : A study involving multiple thiadiazole derivatives indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The most active derivative showed an IC50 value of 8 µM against HCT116 cells .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial efficacy, several derivatives were synthesized that displayed significant inhibition against both bacterial and fungal strains. For example, a derivative with a p-nitroaniline moiety showed MIC values lower than those for established antibiotics like itraconazole .
Data Tables
Compound Name | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
This compound | Anticancer | Varies (0.04 - 23.6) | Breast Cancer |
Thiadiazole Derivative A | Antimicrobial | < 32.6 | E. coli |
Thiadiazole Derivative B | Antifungal | < 47.5 | A. niger |
Properties
IUPAC Name |
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKJCOIGLQAIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199837 | |
Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-67-3 | |
Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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